

Technical Guide: 3-(Methoxycarbonyl)benzoic Acid

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Compound of Interest

Compound Name: 3-(Methoxycarbonyl)benzoic acid

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Introduction

3-(Methoxycarbonyl)benzoic acid, also known as mono-methyl isophthalate, is an aromatic carboxylic acid and ester that serves as a crucial intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on a benzene ring, makes it a versatile building block, particularly in the synthesis of pharmaceutical compounds and polymers. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.

Physicochemical and Quantitative Data

A summary of key quantitative data for **3-(Methoxycarbonyl)benzoic acid** is presented below. These properties are essential for its application in experimental and industrial settings.

Property	Value	Source
IUPAC Name	3-(methoxycarbonyl)benzoic acid	PubChem
Synonyms	Mono-methyl isophthalate, Methyl hydrogen isophthalate	[1]
CAS Number	1877-71-0	[1] [2]
Molecular Formula	C ₉ H ₈ O ₄	[1] [2]
Molecular Weight	180.16 g/mol	[1]
Melting Point	194-196 °C	[1]
Boiling Point	339.3 °C at 760 mmHg	[1] [3]
Flash Point	139.6 °C	[3]
Appearance	White to off-white crystalline powder	[1]

Experimental Protocols

The following section details a common and reliable method for the synthesis of **3-(Methoxycarbonyl)benzoic acid**. The protocol involves a two-step process starting from isophthalic acid.

Synthesis of 3-(Methoxycarbonyl)benzoic Acid via Monoesterification

This procedure outlines the selective monoesterification of isophthalic acid. The first step involves the formation of the diester, dimethyl isophthalate, followed by a controlled partial hydrolysis to yield the desired mono-ester product[\[4\]](#).

Step 1: Synthesis of Dimethyl Isophthalate (Intermediate)

- Reaction Setup: In a suitable reaction vessel, cool 700 mL of anhydrous methanol to 0°C.

- Reagent Addition: Slowly add 113.3 g (0.96 mol) of thionyl chloride (SOCl_2) to the cooled methanol while stirring.
- Stirring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
- Addition of Starting Material: Add 80 g (0.48 mol) of isophthalic acid to the solution.
- Reaction: Continue stirring the mixture for 1.5 hours at room temperature.
- Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the residue by adding it to an aqueous solution of sodium bicarbonate (NaHCO_3).
- Extraction: Extract the resulting suspension twice with dichloromethane (DCM).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate to obtain dimethyl isophthalate. This intermediate is typically used in the next step without further purification[4].

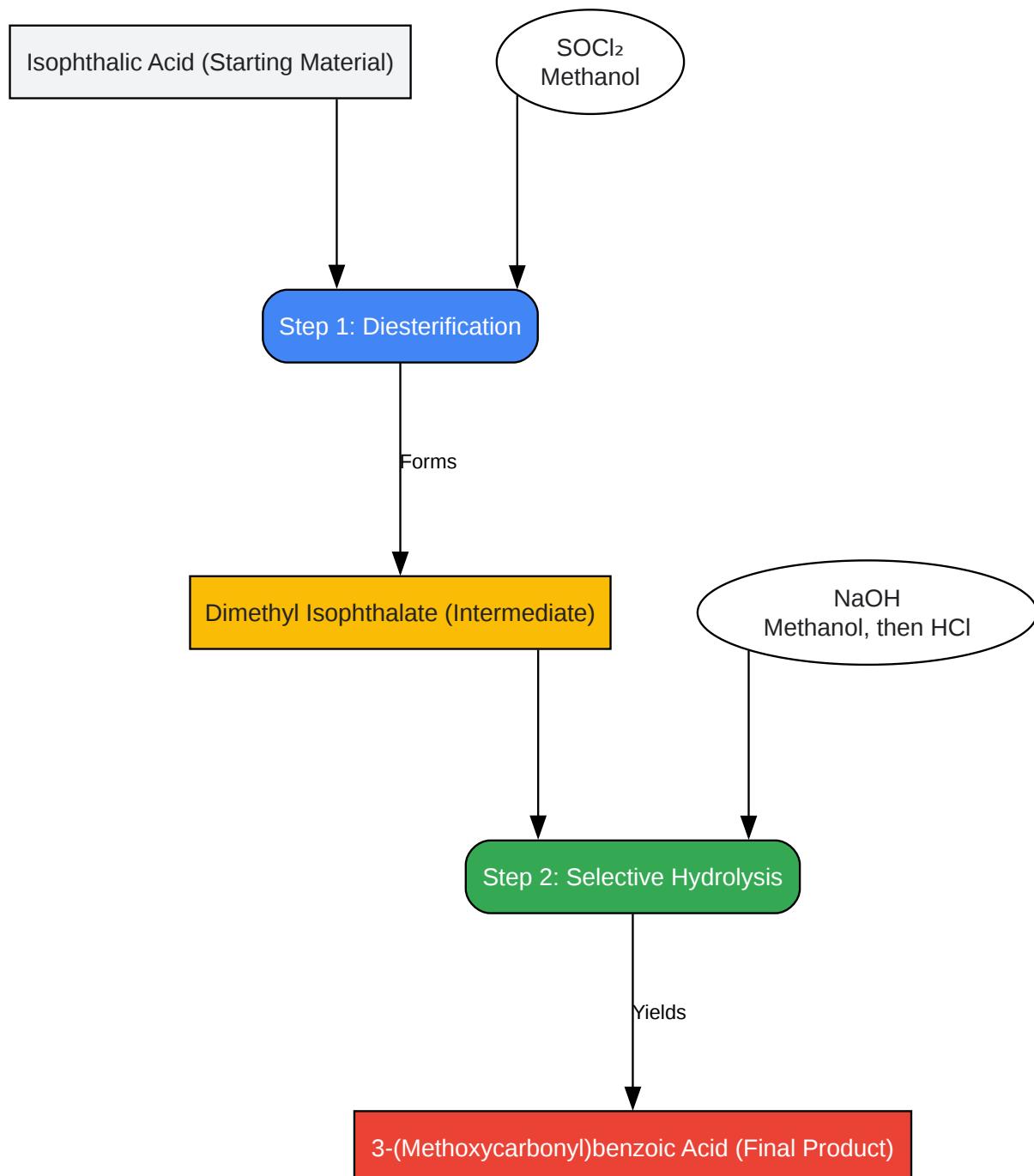
Step 2: Synthesis of **3-(Methoxycarbonyl)benzoic Acid**

- Reaction Setup: Prepare a solution of 12.4 g (0.31 mol) of sodium hydroxide (NaOH) in 200 mL of methanol.
- Addition of Intermediate: Add the NaOH solution to a solution of 60 g (0.31 mol) of the dimethyl isophthalate (prepared in Step 1) dissolved in 500 mL of methanol.
- Reaction: Stir the mixture overnight at room temperature.
- Work-up: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in 500 mL of water.
- Purification: Extract the aqueous solution with diethyl ether (Et_2O) to remove any unreacted diester.
- Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of 2. A white precipitate will form.

- Isolation: Collect the white precipitate by filtration and dry it under a vacuum to yield the final product, **3-(Methoxycarbonyl)benzoic acid[4]**.

Synthesis Workflow

The logical flow of the synthesis protocol described above is visualized in the following diagram. This workflow illustrates the transformation of the starting material through an intermediate to the final product, highlighting the key reagents involved in each step.



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References

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